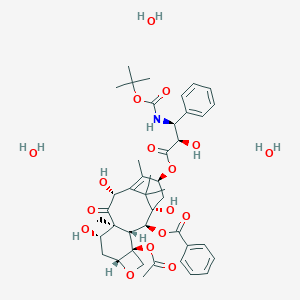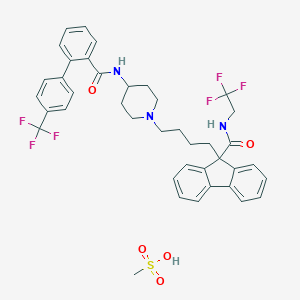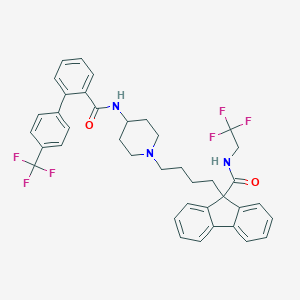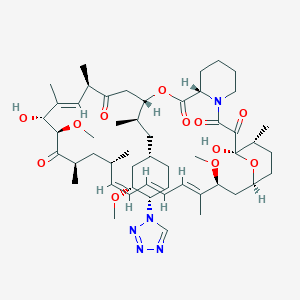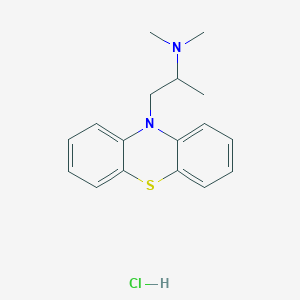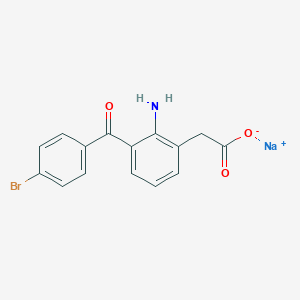
溴非那克钠
概述
描述
Bromfenac sodium is a nonsteroidal anti-inflammatory drug (NSAID) primarily used in ophthalmology. It is marketed under various brand names such as Prolensa, Bromday, and Yellox. The compound is known for its potent anti-inflammatory and analgesic properties, making it effective in treating postoperative ocular inflammation and pain following cataract surgery .
科学研究应用
Bromfenac sodium has a wide range of scientific research applications:
作用机制
Bromfenac sodium exerts its effects by inhibiting the synthesis of prostaglandins, which are mediators of inflammation. It achieves this by blocking the cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2 . This inhibition reduces the production of prostaglandins, thereby decreasing inflammation, pain, and other related symptoms.
安全和危害
Bromfenac Sodium may inhibit platelet aggregation and prolong bleeding time. It may cause increased bleeding of ocular tissues when used in conjunction with ocular surgery . It is contraindicated for people with adverse reactions to NSAIDs, such as asthma or rashes . Prolonged use of Bromfenac Sodium eye drops may increase the risk of very serious side effects of the eye .
生化分析
Biochemical Properties
Bromfenac sodium plays a significant role in biochemical reactions by inhibiting the cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2 . These enzymes are crucial in the biosynthesis of prostaglandins, which are mediators of inflammation. By blocking COX enzymes, Bromfenac sodium reduces the production of prostaglandins, thereby diminishing inflammation and pain . The compound interacts with various biomolecules, including prostaglandin G/H synthase 1 and 2, which are the targets of its inhibitory action .
Cellular Effects
Bromfenac sodium has been shown to exert significant effects on various cell types and cellular processes. In ocular cells, it reduces neuroinflammation by downregulating inflammatory markers such as iNOS, COX-2, and PGE2-R . This reduction in inflammation leads to improved survival of retinal ganglion cells and preservation of retinal function . Additionally, Bromfenac sodium inhibits the epithelial-mesenchymal transition in human lens epithelial cells, which is crucial for maintaining cellular integrity and function .
Molecular Mechanism
The molecular mechanism of Bromfenac sodium involves the inhibition of prostaglandin synthesis by blocking the COX enzymes . This inhibition prevents the conversion of arachidonic acid to prostaglandins, which are responsible for mediating inflammation and pain . Bromfenac sodium exhibits a higher affinity for COX-2 compared to COX-1, making it particularly effective in reducing inflammation with fewer gastrointestinal side effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Bromfenac sodium have been observed to change over time. The compound is stable and maintains its anti-inflammatory activity for extended periods . Studies have shown that Bromfenac sodium can reduce inflammation and pain for up to 24 hours after a single dose . Its efficacy may decrease over time due to metabolic degradation and clearance from the body .
Dosage Effects in Animal Models
The effects of Bromfenac sodium vary with different dosages in animal models. At lower doses, it effectively reduces inflammation and pain without significant adverse effects . At higher doses, Bromfenac sodium can cause toxicity and adverse effects such as gastrointestinal irritation and liver toxicity . The therapeutic window for Bromfenac sodium is narrow, and careful dosage adjustments are necessary to avoid toxicity while achieving the desired anti-inflammatory effects .
Metabolic Pathways
Bromfenac sodium undergoes hepatic biotransformation involving both oxidative and conjugative mechanisms . The primary metabolic pathway involves the conversion of Bromfenac sodium to its lactam metabolite, which is then excreted in the urine . The compound is extensively bound to plasma albumin, which influences its distribution and elimination .
Transport and Distribution
Bromfenac sodium is transported and distributed within cells and tissues primarily through passive diffusion . It binds extensively to plasma proteins, particularly albumin, which facilitates its distribution throughout the body . The compound accumulates in ocular tissues, where it exerts its therapeutic effects .
Subcellular Localization
The subcellular localization of Bromfenac sodium is primarily within the cytoplasm, where it interacts with COX enzymes to inhibit prostaglandin synthesis . The compound does not require specific targeting signals or post-translational modifications for its activity, as it readily diffuses to its site of action within the cell .
准备方法
Synthetic Routes and Reaction Conditions
Bromfenac sodium can be synthesized through several methods. One common method involves the hydrolysis of 7-(4-bromobenzoyl)-1,3-dihydro-2H-indol-2-one with sodium hydroxide in methanol under pressurized conditions. The reaction mixture is then cooled, and the pH is adjusted to precipitate bromfenac sodium .
Another method involves the reaction of bromfenac with sodium hydroxide in ethanol, followed by cooling and crystallization to obtain bromfenac sodium .
Industrial Production Methods
Industrial production of bromfenac sodium often involves refining and preparation methods to ensure high yield and purity. One such method includes adjusting the pH of an aqueous solution of bromfenac sodium, extracting with an organic solvent, and precipitating the compound by adjusting the pH again . Another method involves recrystallization using a mixed solvent of water and acetone or ethylene glycol .
化学反应分析
Types of Reactions
Bromfenac sodium undergoes various chemical reactions, including:
Reduction: Although less common, reduction reactions can be performed under specific conditions.
Substitution: Bromfenac sodium can undergo substitution reactions, particularly involving the bromine atom on the benzoyl group.
Common Reagents and Conditions
Oxidation: Ceric ammonium sulphate and sulfuric acid are commonly used for oxidation reactions.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with ceric ammonium sulphate produces a complex of bromfenac .
相似化合物的比较
Bromfenac sodium belongs to the acetic acid group of NSAIDs, which includes compounds like diclofenac and indomethacin . Compared to these compounds, bromfenac sodium has a higher affinity for COX-2, making it more effective in reducing inflammation with fewer gastrointestinal side effects .
Similar Compounds
Diclofenac: Another NSAID used for treating pain and inflammation.
Indomethacin: An NSAID used for treating various inflammatory conditions.
Ketorolac: An NSAID used for short-term management of moderate to severe pain.
Bromfenac sodium’s unique properties, such as its high affinity for COX-2 and its effectiveness in ophthalmic applications, make it a valuable compound in both research and clinical settings .
属性
| { "Design of the Synthesis Pathway": "Bromfenac sodium can be synthesized via a multi-step reaction pathway starting from 2-amino-3-bromo-5-trifluoromethylbenzoic acid as the key intermediate.", "Starting Materials": [ "2-amino-3-bromo-5-trifluoromethylbenzoic acid", "Sodium hydroxide", "Sodium bicarbonate", "Methanol", "Ethanol", "Sulfuric acid", "Sodium chloride", "Water" ], "Reaction": [ "Step 1: 2-amino-3-bromo-5-trifluoromethylbenzoic acid is reacted with sodium hydroxide in methanol to form the sodium salt of the acid.", "Step 2: The sodium salt is then treated with sodium bicarbonate in water to form the bromfenac acid.", "Step 3: The bromfenac acid is esterified with ethanol in the presence of sulfuric acid to form the ethyl ester of bromfenac.", "Step 4: The ethyl ester is then hydrolyzed with sodium hydroxide to form the sodium salt of bromfenac.", "Step 5: The sodium salt is purified by crystallization with sodium chloride to form the final product, bromfenac sodium." ] } | |
CAS 编号 |
91714-93-1 |
分子式 |
C15H12BrNNaO3 |
分子量 |
357.15 g/mol |
IUPAC 名称 |
sodium;2-[2-amino-3-(4-bromobenzoyl)phenyl]acetate |
InChI |
InChI=1S/C15H12BrNO3.Na/c16-11-6-4-9(5-7-11)15(20)12-3-1-2-10(14(12)17)8-13(18)19;/h1-7H,8,17H2,(H,18,19); |
InChI 键 |
FAPSEIVSAWZQLB-UHFFFAOYSA-N |
手性 SMILES |
C1=CC(=C(C(=C1)C(=O)C2=CC=C(C=C2)Br)N)CC(=O)[O-].[Na+] |
SMILES |
C1=CC(=C(C(=C1)C(=O)C2=CC=C(C=C2)Br)N)CC(=O)[O-].[Na+] |
规范 SMILES |
C1=CC(=C(C(=C1)C(=O)C2=CC=C(C=C2)Br)N)CC(=O)O.[Na] |
其他 CAS 编号 |
91714-93-1 |
Pictograms |
Environmental Hazard |
同义词 |
AHR-10282 bromfenac bromfenac sodium Duract ISV-303 sodium bromfenac Xibrom |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary mechanism of action of Bromfenac Sodium?
A1: Bromfenac Sodium is a non-steroidal anti-inflammatory drug (NSAID) that exerts its effects by inhibiting the cyclooxygenase (COX) enzymes, primarily COX-2 [, ]. These enzymes are responsible for the production of prostaglandins, which are mediators of inflammation and pain.
Q2: How does Bromfenac Sodium's COX-2 selectivity compare to other NSAIDs?
A2: Studies have shown that Bromfenac Sodium demonstrates a higher selectivity for COX-2 compared to COX-1 []. This selectivity profile contributes to its anti-inflammatory efficacy while potentially reducing the risk of certain gastrointestinal side effects associated with COX-1 inhibition.
Q3: What are the downstream effects of Bromfenac Sodium's COX inhibition in the context of ocular inflammation?
A3: By inhibiting COX, particularly COX-2, Bromfenac Sodium effectively reduces the production of prostaglandins in ocular tissues []. This, in turn, helps alleviate inflammation, pain, and other symptoms associated with conditions like allergic conjunctivitis, post-operative inflammation, and dry eye disease [, , ].
Q4: What is the molecular formula and weight of Bromfenac Sodium?
A4: The molecular formula of Bromfenac Sodium is C16H13BrNNaO3, and its molecular weight is 369.17 g/mol.
Q5: Are there different hydrate forms of Bromfenac Sodium?
A6: Yes, Bromfenac Sodium can exist as different hydrates, including the sesquihydrate form. The specific hydrate form can influence the physicochemical properties of the drug substance [, ].
Q6: How does the hydrate form of Bromfenac Sodium affect its properties?
A7: Different hydrate forms can exhibit variations in solubility, dissolution rate, and stability [, ]. These factors can subsequently influence the bioavailability and overall efficacy of the drug.
Q7: What are some challenges associated with the formulation of Bromfenac Sodium for ophthalmic use?
A8: One challenge is ensuring the stability of Bromfenac Sodium in solution, as it can be susceptible to degradation []. Another challenge is achieving adequate ocular residence time, as conventional eye drops are rapidly cleared from the tear film [].
Q8: How are these formulation challenges addressed?
A9: To enhance stability, formulations often incorporate antioxidants and other excipients []. To prolong ocular residence time, various strategies have been explored, including the development of in situ gelling systems, ocular inserts, and thermosensitive gels [, , ].
Q9: What is the typical route of administration for Bromfenac Sodium?
A9: Bromfenac Sodium is primarily administered topically to the eye in the form of eye drops.
Q10: How long does it take for Bromfenac Sodium to reach peak concentrations in the aqueous humor after topical ocular administration?
A12: Following a single drop of 0.1% Bromfenac Sodium ophthalmic solution, peak aqueous humor concentrations are typically observed between 150 and 180 minutes [].
Q11: What is the elimination half-life of Bromfenac Sodium?
A13: The elimination half-life of Bromfenac Sodium after topical ocular administration is approximately 2.2 hours [].
Q12: What are the common clinical applications of Bromfenac Sodium?
A14: Bromfenac Sodium is clinically indicated for the treatment of postoperative ocular inflammation, pain, and the prevention of cystoid macular edema following cataract surgery [, ]. It is also used in the management of other inflammatory ocular conditions, such as allergic conjunctivitis and dry eye disease [, ].
Q13: Are there any safety concerns associated with the use of Bromfenac Sodium?
A16: While generally considered safe, Bromfenac Sodium has been associated with rare but potentially serious adverse effects, such as corneal melting []. Careful patient selection and monitoring are essential, especially in patients with pre-existing corneal conditions.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。











